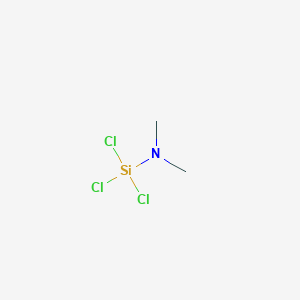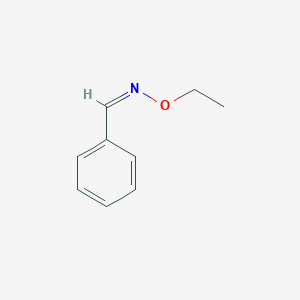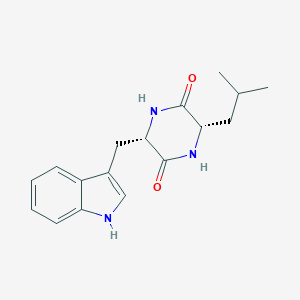
Cyclo(L-leucyl-L-tryptophyl)
説明
科学的研究の応用
- Scientific Field : Microbiology
- Application Summary : This cyclic dipeptide has been studied for its potential to inhibit the proliferation of certain fungi and bacteria, such as Aspergillus flavus and Listeria monocytogenes .
- Methods of Application : In one study, high-performance liquid chromatography (HPLC) was used to explore cyclo(L-Leu-L-Pro) from Lactobacillus coryniformis BCH-4 . In another study, the minimum inhibitory concentration (MIC) of cyclo(L-Leu-L-Pro) against Listeria monocytogenes ATCC 19111 was determined .
- Results : The HPLC detected concentration (135 ± 7.07 mg/mL) exhibited in vitro antifungal activity of 5.66 ± 0.57 mm (inhibitory zone) against Aspergillus flavus . The MIC of cyclo(L-Leu-L-Pro) against Listeria monocytogenes ATCC 19111 was found to be 512 μg mL (-1) .
- Application Summary : Cyclo(L-Leucyl-L-Prolyl) has been used as a bioprotectant for selected food samples such as grapes, lemons, cashew nuts, and almonds . It has shown a significant impact in contrast with MRS broth (control) and cell-free supernatant .
- Methods of Application : The cyclic dipeptide was applied to the food samples and its effect on fungal growth was observed .
- Results : The application of Cyclo(L-Leucyl-L-Prolyl) resulted in a significant reduction in fungal growth on the food samples .
- Application Summary : Cyclo(L-prolyl-L-leucyl) is a cyclic lipopeptide that inhibits the transcription of DNA .
- Methods of Application : It binds to the polymerase chain and blocks the transcription process, which prevents the production of RNA .
- Results : The application of Cyclo(L-prolyl-L-leucyl) results in the inhibition of RNA production .
- Application Summary : Cyclo(L-Leu-L-Pro) has been found to inhibit the accumulation of norsolorinic acid (NA), a precursor of aflatoxin, in parasitic wasps .
- Methods of Application : The cyclic dipeptide was applied to the parasitic wasps and its effect on NA accumulation was observed .
- Results : The application of Cyclo(L-Leu-L-Pro) resulted in the inhibition of aflatoxin production in the parasitic wasps, with an IC50 of 0.2 mg/mL .
Scientific Field
Scientific Field
Scientific Field
- Application Summary : Cyclo(L-Leucyl-L-Prolyl) has been studied for its inhibitory efficacy on the biofilm and virulence production of methicillin-resistant Staphylococcus aureus (MRSA) .
- Methods of Application : The cyclic dipeptide was applied to MRSA cultures and its effect on biofilm and virulence production was observed .
- Results : The application of Cyclo(L-Leucyl-L-Prolyl) resulted in a significant reduction in biofilm and virulence production in MRSA .
- Application Summary : Cyclo(L-Leucyl-L-Prolyl) has been found to inhibit the accumulation of norsolorinic acid (NA), a precursor of aflatoxin, in parasitic wasps .
- Methods of Application : The cyclic dipeptide was applied to the parasitic wasps and its effect on NA accumulation was observed .
- Results : The application of Cyclo(L-Leucyl-L-Prolyl) resulted in the inhibition of aflatoxin production in the parasitic wasps, with an IC50 of 0.2 mg/mL .
- Application Summary : In silico molecular docking analysis of Cyclo(L-Leucyl-L-Prolyl) was carried out against FAD glucose dehydrogenase, dihydrofolate reductase, and urate oxidase of Aspergillus flavus as target proteins .
- Methods of Application : The cyclic dipeptide was used in a computational model to study its interactions with the target proteins .
- Results : Among these proteins, FAD glucose dehydrogenase exerted strong interactions with Cyclo(L-Leu-L-Prolyl) having S-score of -8.21 . The results evaluated that the detected cyclic dipeptide has strong interactions with selected proteins, causing excellent growth inhibition of A. flavus .
Scientific Field
Biofilm and Virulence Inhibition
Scientific Field
Scientific Field
特性
IUPAC Name |
(3S,6S)-3-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-10(2)7-14-16(21)20-15(17(22)19-14)8-11-9-18-13-6-4-3-5-12(11)13/h3-6,9-10,14-15,18H,7-8H2,1-2H3,(H,19,22)(H,20,21)/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUNCDPEEKFTCX-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164768 | |
| Record name | Cyclo(L-leucyl-L-tryptophyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(L-leucyl-L-tryptophyl) | |
CAS RN |
15136-34-2 | |
| Record name | Cyclo(L-leucyl-L-tryptophyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015136342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclo(L-leucyl-L-tryptophyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



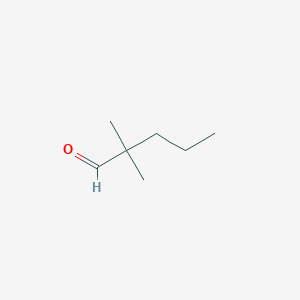
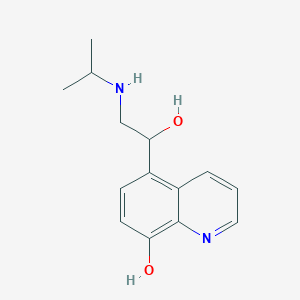
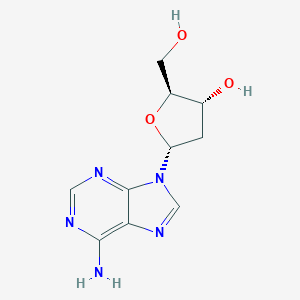
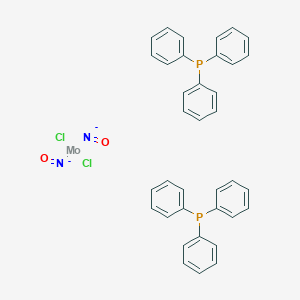

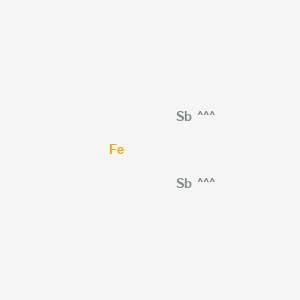
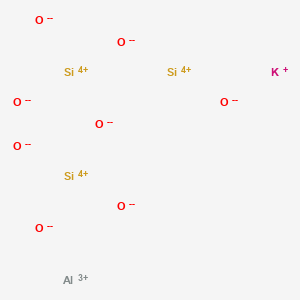
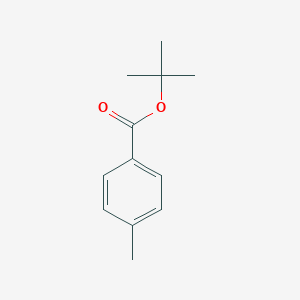
![Spiro[3.4]octan-5-one](/img/structure/B85115.png)
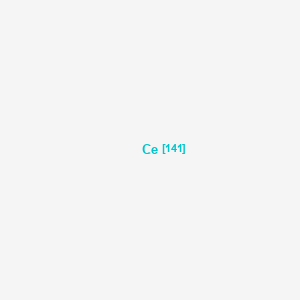
![1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B85119.png)

